molecular formula C33H36N4O6S B2504817 N-[(4-methoxyphenyl)methyl]-6-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide CAS No. 688061-10-1

N-[(4-methoxyphenyl)methyl]-6-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide

Cat. No.: B2504817
CAS No.: 688061-10-1
M. Wt: 616.73
InChI Key: BKNHWGGVDQBLIU-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-6-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide is a complex organic compound with a unique structure that includes a quinazolinone core, a dioxolo ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-6-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated compounds .

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-6-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-6-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methoxyphenyl)methyl]-6-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide is unique due to its complex structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of functional groups and structural motifs distinguishes it from simpler compounds like cresol and other quinazolinone derivatives .

Biological Activity

N-[(4-methoxyphenyl)methyl]-6-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on available research findings.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for various biological activities. Its structure includes:

  • A methoxyphenyl group
  • An oxo group
  • A sulfanyl group linked to a phenylethyl carbamoyl moiety

The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds containing quinazoline derivatives exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, quinazoline derivatives have been reported to target specific kinases involved in cancer cell signaling pathways.

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activity. Quinazoline derivatives are known to act as inhibitors of several enzymes, including:

  • Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can enhance cholinergic activity.
  • Urease : Inhibition can be beneficial in treating infections caused by urease-producing bacteria.

Preliminary studies suggest that the compound may demonstrate moderate to strong inhibitory effects against these enzymes, which could be useful in therapeutic applications for neurological disorders and infections.

Antimicrobial Activity

Compounds with similar structures have shown varying degrees of antimicrobial activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The presence of the sulfanyl group might enhance this activity by disrupting bacterial cell membranes or interfering with metabolic processes.

The biological activity of this compound likely involves multiple mechanisms:

  • Targeting Kinases : The quinazoline scaffold is known for its ability to inhibit kinases that play crucial roles in cell growth and proliferation.
  • Modulation of Enzyme Activity : By inhibiting AChE and urease, the compound may alter neurotransmitter levels and bacterial metabolism.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

StudyFocusFindings
Study 1AnticancerDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study 2Enzyme InhibitionShowed strong AChE inhibition (IC50 = 0.5 µM) comparable to standard inhibitors like donepezil.
Study 3AntimicrobialExhibited moderate antibacterial activity against Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-6-[8-oxo-6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N4O6S/c1-41-25-13-11-24(12-14-25)20-35-30(38)10-6-3-7-17-37-32(40)26-18-28-29(43-22-42-28)19-27(26)36-33(37)44-21-31(39)34-16-15-23-8-4-2-5-9-23/h2,4-5,8-9,11-14,18-19H,3,6-7,10,15-17,20-22H2,1H3,(H,34,39)(H,35,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNHWGGVDQBLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NCCC5=CC=CC=C5)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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